2-(3-Carboxyacryloyl)benzoic acid
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Overview
Description
2-(3-Carboxyacryloyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzene ring substituted with a carboxyacryloyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Carboxyacryloyl)benzoic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: One common method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) under acidic conditions.
Hydrolysis of Nitriles: Another approach is the hydrolysis of nitriles, which can be prepared by the nucleophilic substitution of alkyl halides with cyanide ions, followed by acidic or basic hydrolysis.
Carboxylation of Grignard Reagents: The reaction of Grignard reagents with carbon dioxide (CO2) followed by protonation can also yield carboxylic acids.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using catalysts such as vanadium pentoxide (V2O5) or manganese and cobalt acetates .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Carboxyacryloyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation Products: Quinones, carboxylates.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated benzoic acids, nitrobenzoic acids.
Scientific Research Applications
2-(3-Carboxyacryloyl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Carboxyacryloyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzoic Acid: A simple carboxylic acid with a benzene ring.
Salicylic Acid: Contains a hydroxyl group in addition to the carboxyl group.
Phthalic Acid: Features two carboxyl groups attached to a benzene ring.
Uniqueness: 2-(3-Carboxyacryloyl)benzoic acid is unique due to its carboxyacryloyl group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
CAS No. |
88460-79-1 |
---|---|
Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(3-carboxyprop-2-enoyl)benzoic acid |
InChI |
InChI=1S/C11H8O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
NFUPXNBVUXHPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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